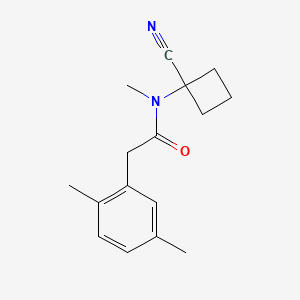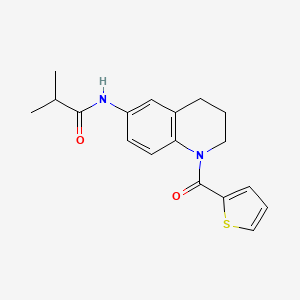
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide, also known as CX614, is a chemical compound that has gained attention in scientific research due to its potential as a cognitive enhancer. CX614 is a derivative of aniracetam, a nootropic drug that has been used to improve memory and cognitive function in individuals with cognitive impairments. CX614 has shown promising results in laboratory experiments, making it a potential candidate for further research in the field of cognitive enhancement.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide involves the modulation of AMPA receptors, which are responsible for mediating the majority of excitatory neurotransmission in the brain. This compound enhances the activity of AMPA receptors, leading to an increase in synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include an increase in the release of neurotransmitters such as glutamate and acetylcholine, as well as an increase in the density of dendritic spines, which are the structures on neurons that are responsible for receiving signals from other neurons. This compound has also been shown to increase blood flow to the brain, which may contribute to its cognitive enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide in laboratory experiments is its ability to enhance synaptic plasticity, which is a key process in learning and memory. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using this compound in laboratory experiments is its complex synthesis process, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide. One area of interest is its potential as a treatment for cognitive impairments such as Alzheimer's disease and dementia. This compound may also have applications in the field of neurorehabilitation, where it could be used to enhance the recovery of individuals with brain injuries or strokes. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide involves the reaction of aniracetam with cyanogen bromide and cyclobutanone. The resulting compound is then reacted with 2,5-dimethylphenylmagnesium bromide to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has been the subject of numerous scientific studies due to its potential as a cognitive enhancer. In laboratory experiments, this compound has been shown to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. This compound has also been shown to improve memory and cognitive function in animal models.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-5-6-13(2)14(9-12)10-15(19)18(3)16(11-17)7-4-8-16/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFZRLSWCOILMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)